1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenyl-substituted tetrahydroisoquinoline as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, dihydroisoquinolines, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-1-phenyl-: A structurally related compound with similar chemical properties.
2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-: Another related compound with potential biological activities.
Uniqueness
1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride is unique due to its specific structural features, such as the presence of a hydroxyl group and an isoquinoline ring
Properties
CAS No. |
93203-08-8 |
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Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |
InChI |
InChI=1S/C15H15NO2.ClH/c17-11-5-6-12-10(9-11)7-8-16-15(12)13-3-1-2-4-14(13)18;/h1-6,9,15-18H,7-8H2;1H |
InChI Key |
BEIIGTNUGIBSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH2+]C(C2=C1C=C(C=C2)O)C3=CC=CC=C3O.[Cl-] |
Origin of Product |
United States |
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